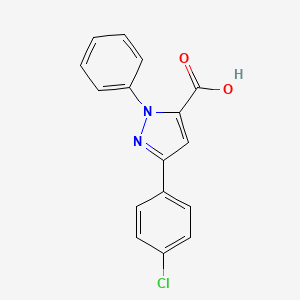
4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Descripción general
Descripción
4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine is a chemical compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants. The presence of the nitrophenyl group in this compound adds unique chemical properties, making it a subject of interest in various scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzodiazepine precursor and 4-nitrophenyl derivatives.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving catalysts and specific solvents to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods and quality control measures is essential to meet the required standards for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, modifying its chemical behavior.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce various oxidized forms of the compound.
Aplicaciones Científicas De Investigación
4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of benzodiazepines and nitrophenyl derivatives.
Biology: The compound’s interactions with biological molecules are of interest in understanding its potential effects on biological systems.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in various industrial applications, including the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical interactions, influencing the compound’s overall activity. The benzodiazepine core typically interacts with the central nervous system, modulating neurotransmitter activity and producing effects such as sedation and anxiolysis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-nitrophenyl acetate
- 4-nitrophenyl formate
- 4-nitrophenyl phosphate
Uniqueness
Compared to other similar compounds, 4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine stands out due to its combined benzodiazepine and nitrophenyl functionalities. This dual nature provides a unique set of chemical and pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-18(20)12-7-5-11(6-8-12)13-9-10-16-14-3-1-2-4-15(14)17-13/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUPHOSGXGGISN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2N=C1C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378032 | |
| Record name | 4-(4-Nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
283610-70-8 | |
| Record name | 4-(4-Nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine?
A1: The research paper primarily highlights the three-dimensional structure of this compound, shaped by intermolecular interactions. Specifically:
- Conformation: The seven-membered ring within the molecule adopts a boat conformation. []
- Hydrogen Bonding: The crystal structure is stabilized by two types of hydrogen bonds:
- Framework: These hydrogen bonds link the molecules into a complex three-dimensional framework. Each hydrogen bond type contributes to forming one-dimensional substructures, and combinations of different hydrogen bond types create additional one-dimensional substructures. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)
![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)






![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)
![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)

